N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20199741
InChI: InChI=1S/C17H16BrN3O3/c1-21-12-5-3-2-4-11(12)10-13(21)16(22)19-8-9-20-17(23)14-6-7-15(18)24-14/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,23)
SMILES:
Molecular Formula: C17H16BrN3O3
Molecular Weight: 390.2 g/mol

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC20199741

Molecular Formula: C17H16BrN3O3

Molecular Weight: 390.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide -

Specification

Molecular Formula C17H16BrN3O3
Molecular Weight 390.2 g/mol
IUPAC Name N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-1-methylindole-2-carboxamide
Standard InChI InChI=1S/C17H16BrN3O3/c1-21-12-5-3-2-4-11(12)10-13(21)16(22)19-8-9-20-17(23)14-6-7-15(18)24-14/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,23)
Standard InChI Key VXLHDUMSVMOGDY-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(O3)Br

Introduction

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound belonging to the class of indole derivatives. It features a unique combination of functional groups, including a bromofuran moiety and an amide linkage, which contribute to its distinctive chemical properties and potential biological activities. This compound is of interest in various fields, particularly in medicinal chemistry and synthetic methodologies.

Synthesis

The synthesis of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves several steps, including the formation of the furan derivative and subsequent coupling reactions. These processes require controlled conditions such as temperature and pH to optimize yields. Analytical techniques like NMR spectroscopy and mass spectrometry are essential for confirming the structure of the synthesized compound.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole structure facilitates hydrogen bonding with enzymes and proteins, potentially inhibiting their functions. This inhibition may lead to various biological effects, including antimicrobial and anticancer activities. The presence of the bromofuran moiety may enhance these effects by interacting with distinct cellular pathways.

Potential Applications

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has potential applications in various fields:

  • Drug Development: Its unique structural features make it valuable for research in drug development, particularly in targeting specific enzymes or receptors.

  • Synthetic Methodologies: The compound's versatility in synthetic organic chemistry enables modifications for specific applications.

  • Pharmacological Studies: It is a candidate for further pharmacological studies due to its potential biological activities.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide. For example:

Compound NameStructural FeaturesUnique Aspects
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-3-carboxamideContains a pyridine ring instead of indolePotentially different biological activity due to pyridine's electronic properties
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1,3-benzothiazole-2-carboxamideIncorporates a benzothiazole moietyMay exhibit unique pharmacological profiles due to sulfur presence
N-(2-{[(5-bromofuran-2-yloxy)carbonyl]amino}ethyl)-indoleFeatures an ether linkage instead of an amideAlters solubility and reactivity compared to the original compound

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